molecular formula C13H22BNO2S B2587825 N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanamine CAS No. 2095165-15-2

N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanamine

Cat. No.: B2587825
CAS No.: 2095165-15-2
M. Wt: 267.19
InChI Key: BLVMSMJEGNBKIS-UHFFFAOYSA-N
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Description

This compound features a thiophene ring substituted with a pinacol boronate ester at the 5-position and an N,N-dimethylaminomethyl group at the 2-position. Such boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks. The thiophene moiety enhances π-conjugation, making this compound relevant in materials science and medicinal chemistry .

Properties

IUPAC Name

N,N-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2S/c1-12(2)13(3,4)17-14(16-12)11-8-7-10(18-11)9-15(5)6/h7-8H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMSMJEGNBKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanamine is a novel compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15H24BNO2
  • Molecular Weight : 261.17 g/mol
  • CAS Number : 919347-18-5
  • Purity : Typically >95%

The presence of the dioxaborolane moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in various signaling pathways. Specifically, this compound may exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in cellular processes such as inflammation and neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GSK-3β InhibitionIC50 values in low nanomolar range
Anti-inflammatoryReduced levels of NO and IL-6 in microglial cells
CytotoxicityHigh IC50 values (>100 μM) in neuronal cell lines
ADME-Tox ProfileHigh permeability and metabolic stability

Case Studies and Research Findings

  • GSK-3β Inhibition : A study evaluated several compounds for their ability to inhibit GSK-3β. N,N-Dimethyl derivatives demonstrated significant potency with IC50 values as low as 8 nM. This suggests potential therapeutic applications in conditions like Alzheimer's disease where GSK-3β plays a pivotal role in tau phosphorylation and neuroinflammation .
  • Anti-inflammatory Activity : In vitro studies using BV-2 microglial cells revealed that the compound significantly reduced nitric oxide (NO) and interleukin 6 (IL-6) levels. This anti-inflammatory effect is crucial for developing treatments for neurodegenerative diseases characterized by chronic inflammation .
  • Cytotoxicity Evaluation : The cytotoxic effects were assessed using various concentrations (0.1 to 100 μM) on HT-22 neuronal cells. The results indicated that the compound did not significantly reduce cell viability at lower concentrations (up to 10 μM), suggesting a favorable safety profile for potential therapeutic use .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanamine serves as a versatile building block for the development of novel pharmaceuticals. Its boron-containing moiety enhances interactions with biological targets.

Inhibitory Activity

Research indicates that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in various diseases:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : This compound and its analogs have been studied for their potential as GSK-3β inhibitors, which are relevant in the treatment of neurodegenerative diseases and cancer .
  • Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase : The compound has shown promise as an ATR kinase inhibitor, which is significant in cancer therapy due to its role in DNA damage response .

Organic Synthesis

The unique structure of this compound allows it to be utilized in various synthetic pathways:

Cross-Coupling Reactions

The presence of the boron moiety facilitates cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis:

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of biaryl compounds
Negishi CouplingSynthesis of complex organic molecules
Sonogashira CouplingSynthesis of alkynes from aryl halides

Materials Science

In materials science, this compound is being explored for its potential applications in creating advanced materials:

Organic Electronics

Due to its electronic properties and stability, this compound can be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : The compound’s ability to form stable thin films makes it suitable for OLED applications.
  • Organic Photovoltaics (OPVs) : Its electronic properties may enhance the efficiency of solar cells by improving charge transport.

Case Studies

Several studies have documented the effectiveness and versatility of this compound in different applications:

Case Study: GSK-3β Inhibition

A study published in MDPI highlighted the synthesis of various derivatives based on this compound that demonstrated significant GSK-3β inhibitory activity with IC50 values in the low nanomolar range .

Case Study: Organic Synthesis Applications

Research conducted on cross-coupling reactions using this compound showed high yields and selectivity in forming biaryl compounds essential for pharmaceutical development .

Comparison with Similar Compounds

Indole-Based Analogs

Example : N,N-Dimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanamine (Compound 4, )

  • Structural Difference : Replaces thiophene with a 1-methylindole core.
  • Synthesis : Formaldehyde and Me₂NH in ice-cold conditions yield a yellow solid (72% yield) .
  • Applications : Indole derivatives are common in PET tracer development due to their metabolic stability and affinity for biological targets .

Phenyl-Based Analogs

Example : N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS 129636-11-9, )

  • Structural Difference : Substitutes thiophene with a benzene ring.
  • Molecular Data: Molecular formula C₁₅H₂₄BNO₂ (MW 261.17 g/mol) .
  • Synthesis : Involves palladium-catalyzed borylation (Pd(dppf)Cl₂, KAc) under anhydrous conditions .
  • Key Contrast : The phenyl group lacks sulfur’s electron-rich character, altering electronic properties and reactivity in aryl-aryl bond formation .

Pyridine and Pyrazole Derivatives

Examples :

  • Pyridine: 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)-N,N-dimethylethanamine () Structural Feature: Pyridine ring introduces a basic nitrogen, enhancing coordination capacity. Application: Potential use in metal-organic frameworks (MOFs) or catalysis .
  • Pyrazole : N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine ()
    • Structural Feature : Pyrazole’s dual nitrogen atoms enable hydrogen bonding, affecting solubility and crystallinity.

Fluorinated and Functionalized Analogs

Example : 1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine ()

  • Structural Feature : Fluorine at the 2-position of the phenyl ring.
  • Impact : Fluorine’s electronegativity alters electronic density, improving metabolic stability and bioavailability in drug candidates .

Extended π-Systems

Example : N-methyl-1-(pyren-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanamine (V1, )

  • Structural Feature : Pyrene-appended boronic acid.
  • Application : Used in graphene-based electrochemical sensors for lactate detection due to enhanced π-π interactions and quantum capacitance .

Comparative Data Table

Compound Class Example Structure Molecular Formula Key Features Applications References
Thiophene-Based Target Compound C₁₃H₂₃BNO₂S Sulfur heteroatom, high conjugation Cross-coupling, OLEDs [1, 4]
Indole-Based Compound 4 () C₁₉H₂₈BN₃O₂ Planar aromatic system PET tracers [1, 4]
Phenyl-Based CAS 129636-11-9 () C₁₅H₂₄BNO₂ Simple aryl backbone Suzuki-Miyaura intermediates [3, 6]
Pyridine-Based 2-(4-(4,4,5,5-Tetramethyl...ethanamine () C₁₅H₂₄BN₂O₃ Basic nitrogen, coordination capability MOFs, catalysis [7]
Fluorinated Phenyl 1-(2-Fluoro-5-...methanamine () C₁₄H₂₁BFNO₂ Electronegative fluorine Drug development [16]
Pyrene-Appended V1 () C₃₁H₃₂BNO₂ Extended π-system Electrochemical sensors [11]

Research Findings and Implications

  • Reactivity : Thiophene-based analogs exhibit faster cross-coupling kinetics than phenyl derivatives due to sulfur’s electron-donating effects .
  • Solubility : Hydrochloride salts (e.g., ) show improved aqueous solubility, critical for biomedical applications .
  • Synthetic Yields : Indole derivatives (72% yield, ) are synthesized more efficiently than pyrazole analogs (41–79%, ), highlighting substrate-dependent optimization needs.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

  • The compound contains a thiophene ring substituted with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an N,N-dimethylmethanamine group. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the thiophene moiety contributes to π-conjugation and potential electronic interactions in polymer or small-molecule synthesis .
  • Methodological Insight : Use X-ray crystallography (as seen in thiophene-amine analogs in ) to confirm stereoelectronic effects. NMR (¹H, ¹³C, ¹¹B) can verify boron coordination and amine protonation states .

Q. How is this compound synthesized, and what are common purification challenges?

  • Synthesis typically involves:

  • Step 1 : Lithiation of 2-bromothiophene followed by reaction with a boronic ester precursor (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • Step 2 : Functionalization with N,N-dimethylmethanamine via nucleophilic substitution or reductive amination .
    • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to boron-containing byproducts. Monitor for residual solvents (e.g., THF) via GC-MS .

Q. What are standard characterization techniques for confirming its structure?

  • Essential Data :

TechniqueKey Observations
¹H NMRThiophene protons at δ 6.8–7.2 ppm; dimethylamine at δ 2.2–2.5 ppm
¹¹B NMRBoron signal at ~30 ppm (tetramethyl dioxaborolane)
IRB-O stretch ~1350 cm⁻¹; C-S (thiophene) ~680 cm⁻¹
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da) .

Advanced Research Questions

Q. How does the steric bulk of the boronic ester affect Suzuki-Miyaura coupling efficiency?

  • The tetramethyl groups on the dioxaborolane create steric hindrance, slowing transmetallation but improving stability against protodeboronation. Optimize using Pd(OAc)₂ with SPhos ligand (2–5 mol%) in degassed THF/H₂O (3:1) at 60°C .
  • Data Contradiction : Some studies report lower yields with bulky aryl halides (e.g., ortho-substituted substrates). Mitigate by increasing catalyst loading or switching to XPhos ligands .

Q. What are the compound’s stability profiles under varying conditions?

  • Stability Table :

ConditionDegradation PathwayMitigation Strategy
MoistureHydrolysis of B-O bondStore under argon with molecular sieves
LightThiophene ring oxidationUse amber vials; add radical inhibitors (e.g., BHT)
Heat (>80°C)Boron-leakage via retro-cyclizationLimit heating duration; monitor via TLC

Q. How to resolve contradictions in reported catalytic activity for C–H borylation?

  • Discrepancies arise from solvent polarity (e.g., DMF vs. toluene) and boron coordination states. Use cyclic voltammetry to assess redox activity of the boronic ester and correlate with reaction outcomes .
  • Case Study : In , thiophene-amine analogs showed reduced reactivity in polar solvents due to amine protonation, blocking boron’s Lewis acidity. Adjust pH with non-nucleophilic bases (e.g., K₃PO₄) .

Q. What advanced applications exist in materials science?

  • The compound serves as a monomer in conjugated polymers for organic electronics. For example:

  • Polymer Synthesis : Combine with 2,5-dibromothieno[3,2-b]thiophene via Stille coupling. Characterize hole mobility (μₕ) using space-charge-limited current (SCLC) measurements (~10⁻³ cm²/V·s) .
    • Challenges : Boron inclusion may introduce charge traps; mitigate by annealing films at 150°C .

Methodological Best Practices

  • Handling Precautions : Use gloveboxes for air-sensitive steps (boron/amine reactivity) .
  • Analytical Validation : Cross-validate NMR with X-ray structures (e.g., ’s thiophene-amine analogs) to resolve signal overlap .
  • Troubleshooting : If coupling yields drop, test for boronic ester hydrolysis via ¹¹B NMR and repurify if necessary .

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